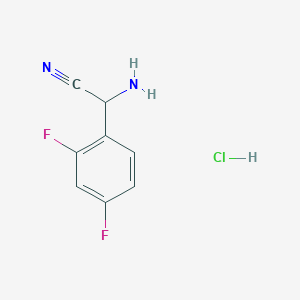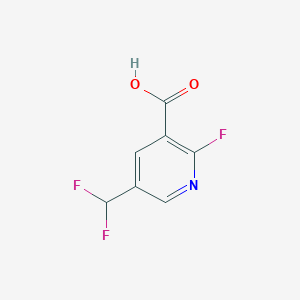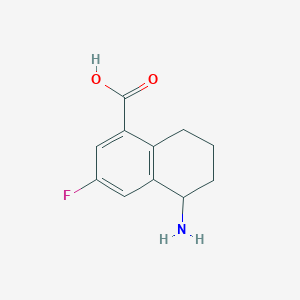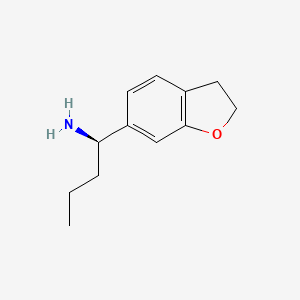
(R)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine is a chiral amine compound characterized by the presence of a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine typically involves the following steps:
Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an alkene under acidic conditions.
Introduction of the Butan-1-amine Side Chain: This step involves the alkylation of the dihydrobenzofuran ring with a suitable butylamine derivative, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine may involve:
Large-scale Cyclization Reactions: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Efficient Purification Techniques: Such as crystallization or chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to an alkyl group or reduce any present carbonyl groups.
Substitution: The aromatic ring in the dihydrobenzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Alkylated derivatives.
Substitution Products: Halogenated dihydrobenzofuran derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
(S)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
1-(2,3-Dihydrobenzofuran-6-yl)propan-1-amine: A structurally similar compound with a shorter side chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to its (S)-counterpart.
Functional Group Positioning: The specific arrangement of functional groups in ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine contributes to its unique reactivity and applications.
This detailed overview provides a comprehensive understanding of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1-benzofuran-6-yl)butan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-3-11(13)10-5-4-9-6-7-14-12(9)8-10/h4-5,8,11H,2-3,6-7,13H2,1H3/t11-/m1/s1 |
InChI Key |
QQRJZIQYVNQZAQ-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(CCO2)C=C1)N |
Canonical SMILES |
CCCC(C1=CC2=C(CCO2)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


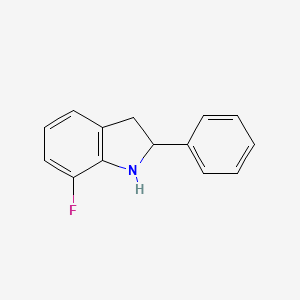
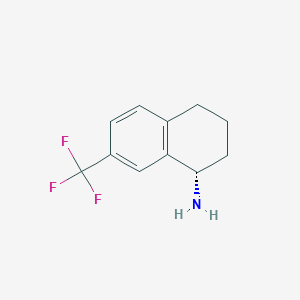
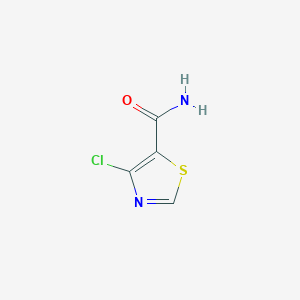
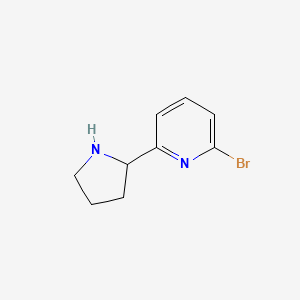
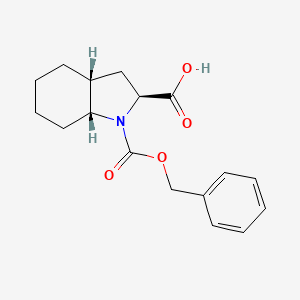
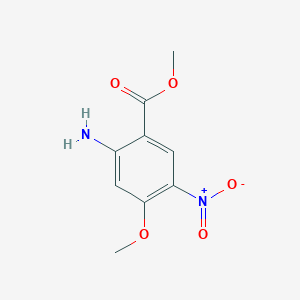


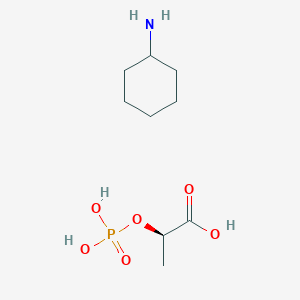
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
